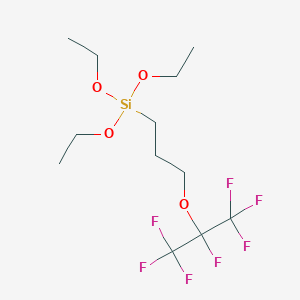

3-(Heptafluoroisopropoxy)propyltriethoxysilane

Overview

Description

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a useful research compound. Its molecular formula is C12H21F7O4Si and its molecular weight is 390.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . Its primary targets are surfaces of materials where it is used to improve surface activity and wetting properties .

Mode of Action

The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center . Its electron-rich nature imparts high reactivity, making it a good candidate for photoelectron microscopy or spectroscopy investigations . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .

Biochemical Pathways

It is known to be involved in the formation of polymers, coatings, and other materials .

Pharmacokinetics

It is soluble in various solvents , which may influence its bioavailability.

Result of Action

It is known to improve the surface activity and wetting properties of materials , and facilitate the formation of polymers, coatings, and other materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid contact with the compound as it may cause skin and eye irritation . During its use, good ventilation conditions should be maintained, and appropriate protective equipment should be worn .

Chemical Reactions Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles[][1].

Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds[][1].

Oxidation and Reduction:

Scientific Research Applications

3-(Heptafluoroisopropoxy)propyltriethoxysilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst or intermediate in chemical synthesis[][1].

Biology: Its unique properties make it useful in modifying surfaces for biological assays and experiments[][1].

Medicine: It can be used in the development of medical devices and coatings that require improved surface properties[][1].

Industry: This compound is employed in surface coatings to enhance adhesion and wear resistance[][1].

Comparison with Similar Compounds

3-(Heptafluoroisopropoxy)propyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

3-(Heptafluoroisopropoxy)propyltrimethoxysilane: This compound has similar properties but differs in the number of methoxy groups[][1].

3-(Heptafluoroisopropoxy)propylmethyldiethoxysilane: This compound has a methyl group in place of one of the ethoxy groups[][1].

Properties

IUPAC Name |

triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVIJHAPWYUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379273 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-19-7 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)